2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone 2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone
Brand Name: Vulcanchem
CAS No.: 853319-72-9
VCID: VC16055881
InChI: InChI=1S/C20H20ClNO/c1-20(2,3)16-7-4-14(5-8-16)13-22-11-10-15-6-9-17(21)12-18(15)19(22)23/h4-12H,13H2,1-3H3
SMILES:
Molecular Formula: C20H20ClNO
Molecular Weight: 325.8 g/mol

2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone

CAS No.: 853319-72-9

Cat. No.: VC16055881

Molecular Formula: C20H20ClNO

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-tert-butylbenzyl)-7-chloro-1(2H)-isoquinolinone - 853319-72-9

Specification

CAS No. 853319-72-9
Molecular Formula C20H20ClNO
Molecular Weight 325.8 g/mol
IUPAC Name 2-[(4-tert-butylphenyl)methyl]-7-chloroisoquinolin-1-one
Standard InChI InChI=1S/C20H20ClNO/c1-20(2,3)16-7-4-14(5-8-16)13-22-11-10-15-6-9-17(21)12-18(15)19(22)23/h4-12H,13H2,1-3H3
Standard InChI Key RZWSUERLDBOHOR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(4-tert-butylphenyl)methyl]-7-chloroisoquinolin-1-one, precisely describes its structural features. The isoquinolinone scaffold consists of a bicyclic system merging a benzene ring with a pyridone moiety. At position 7, a chlorine atom substitutes the aromatic ring, while a 4-tert-butylbenzyl group attaches to the nitrogen at position 2 via a methylene linker. This configuration is corroborated by its SMILES notation (CC(C)(C)C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C(C=C3)Cl) and InChIKey (RZWSUERLDBOHOR-UHFFFAOYSA-N) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₀ClNO
Molecular Weight325.8 g/mol
CAS Registry853319-72-9
Topological Polar SA38.8 Ų (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

Synthesis and Structural Modification

Structural Analogues and SAR

Modifications to the benzyl substituent significantly impact biological activity in related compounds. For instance:

  • Chloro positioning: 2,4-Dichlorobenzyl analogs exhibit enhanced kinase selectivity compared to monosubstituted derivatives .

  • Steric effects: tert-Butyl groups improve metabolic stability by shielding labile positions from oxidative enzymes .

  • Linker optimization: Replacing methylene with carboxamide spacers alters target engagement profiles .

ParameterRecommendation
Personal ProtectionGloves, lab coat, eye protection
Storage-20°C, desiccated, under argon
DisposalIncineration per local regulations

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